molecular formula C11H10N4S3 B14713619 1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea CAS No. 6956-32-7

1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea

Cat. No.: B14713619
CAS No.: 6956-32-7
M. Wt: 294.4 g/mol
InChI Key: NLVSQWCSDRRMRQ-HAKHBUOSSA-N
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Description

1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea typically involves the condensation reaction of thiophene-2-carbaldehyde with thiourea under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes further condensation to yield the final product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar chemical properties but lacking the thiophene rings.

    1-(Thiophen-2-ylmethylideneamino)thiourea: A related compound with only one thiophene ring.

    3-(Thiophen-2-ylmethylideneamino)thiourea: Another analog with a different substitution pattern on the thiourea moiety.

Uniqueness

1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea is unique due to the presence of two thiophene rings in its structure, which enhances its chemical reactivity and potential applications. The Z and E configurations of the thiophene rings also contribute to its distinct chemical and biological properties.

Properties

CAS No.

6956-32-7

Molecular Formula

C11H10N4S3

Molecular Weight

294.4 g/mol

IUPAC Name

1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H10N4S3/c16-11(14-12-7-9-3-1-5-17-9)15-13-8-10-4-2-6-18-10/h1-8H,(H2,14,15,16)/b12-7-,13-8+

InChI Key

NLVSQWCSDRRMRQ-HAKHBUOSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=S)N/N=C\C2=CC=CS2

Canonical SMILES

C1=CSC(=C1)C=NNC(=S)NN=CC2=CC=CS2

Origin of Product

United States

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